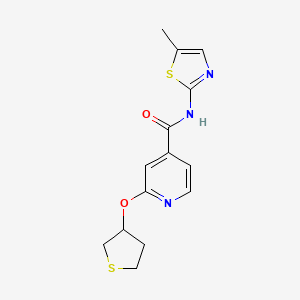

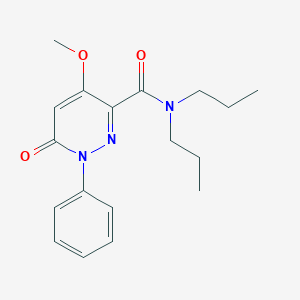

5-(1-(3-氯-4-甲氧基苯基)-5-甲基-1H-1,2,3-三唑-4-基)-3-(2-氟苯基)-1,2,4-噁二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives has been a subject of interest due to their pharmacological potential. The papers provided detail the synthesis of various 1,3,4-oxadiazole derivatives with different substituents. For instance, a series of derivatives bearing a 3-chloro-2-fluorophenyl moiety were synthesized from 3-chloro-2-fluoro benzoic acid through a multistep reaction, characterized by IR, NMR, and mass spectral data . Similarly, other papers describe the synthesis of 1,3,4-oxadiazole derivatives with moieties such as 3-fluoro-4-methoxyphenyl and 5-chloro-2-methoxyphenyl, using various aromatic carboxylic acids and characterizing them through spectroscopic methods .

Molecular Structure Analysis

The molecular structure of the 1,3,4-oxadiazole derivatives was confirmed using spectroscopic methods such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry. Elemental analysis was also employed to verify the composition of the newly synthesized compounds . These techniques are crucial for determining the structure and purity of the compounds, which is essential for understanding their potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the 1,3,4-oxadiazole derivatives typically include the formation of the oxadiazole ring. This is often achieved by the reaction of acid hydrazides with different aromatic carboxylic acids in the presence of phosphorous oxychloride . The reaction conditions, such as refluxing mixtures, are carefully controlled to ensure the successful formation of the desired oxadiazole ring structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized 1,3,4-oxadiazole derivatives are inferred from their structural characterization and biological activity studies. For example, the optical nonlinearity of certain derivatives was measured using the open-aperture z-scan experiment, indicating potential applications in optoelectronics . The biological activity, such as antimicrobial and antitubercular properties, was evaluated in vitro, and some compounds showed significant activity against various bacterial and fungal strains . These activities were further supported by in silico molecular docking studies, suggesting the compounds' potential as inhibitors of enzymes like cyclooxygenase-2 and voltage-gated sodium channels .

科学研究应用

抗菌活性

研究表明,与5-(1-(3-氯-4-甲氧基苯基)-5-甲基-1H-1,2,3-三唑-4-基)-3-(2-氟苯基)-1,2,4-噁二唑结构相关的1,2,4-噁二唑和1,2,3-三唑衍生物表现出显著的抗菌活性。例如,Rai等人(2009年)合成了一系列新型噁二唑,对诸如枯草芽孢杆菌和金黄色葡萄球菌等病原体表现出抗菌特性(Rai et al., 2009)。同样,Bektaş等人(2007年)的另一项研究发现,新型1,2,4-三唑衍生物具有良好至中等的抗微生物活性(Bektaş等人,2007年)。

抗惊厥和抗微生物特性

进一步研究表明,1,2,4-噁二唑和1,2,3-三唑在抗惊厥和抗微生物应用中具有潜力。例如,Tsitsa等人(1989年)的一项研究展示了某些噁二唑衍生物的显著抗惊厥效力(Tsitsa et al., 1989)。此外,Bekircan等人(2015年)从类似结构家族中合成了新型化合物,显示出在抑制脂肪酶和α-葡萄糖苷酶方面的潜力,这对于代谢紊乱治疗可能很重要(Bekircan et al., 2015)。

结构和化学特性

这些化合物的结构和化学特性对其应用至关重要。Kariuki等人(2021年)对与5-(1-(3-氯-4-甲氧基苯基)-5-甲基-1H-1,2,3-三唑-4-基)-3-(2-氟苯基)-1,2,4-噁二唑结构相似的化合物的合成和结构表征进行了研究,为其分子构象和稳定性提供了见解(Kariuki et al., 2021)。

线虫活性

Liu等人(2022年)的研究探讨了1,2,4-噁二唑衍生物的线虫活性,暗示了它们在农业害虫控制中的潜在用途(Liu et al., 2022)。

属性

IUPAC Name |

5-[1-(3-chloro-4-methoxyphenyl)-5-methyltriazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN5O2/c1-10-16(18-21-17(23-27-18)12-5-3-4-6-14(12)20)22-24-25(10)11-7-8-15(26-2)13(19)9-11/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZRKBBEVFAIDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C3=NC(=NO3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(2-fluorophenyl)-1,2,4-oxadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-2-yl)acetic acid](/img/structure/B2499245.png)

![(1R,2S,6S,7R,8R)-4-Azatricyclo[5.2.2.02,6]undecan-8-ol;hydrochloride](/img/structure/B2499248.png)

![2-(2-(2,5-dimethylphenyl)-2-oxoethyl)-4-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2499249.png)

![(Z)-3-phenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2499250.png)

![2-(3-Methylbutylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2499252.png)

![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide](/img/structure/B2499259.png)

![N-(1-cyanocyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propanamide](/img/structure/B2499265.png)